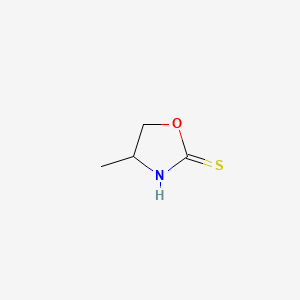

4-Methyl-1,3-oxazolidine-2-thione

Description

Structure

3D Structure

Properties

CAS No. |

54013-54-6 |

|---|---|

Molecular Formula |

C4H7NOS |

Molecular Weight |

117.17 g/mol |

IUPAC Name |

4-methyl-1,3-oxazolidine-2-thione |

InChI |

InChI=1S/C4H7NOS/c1-3-2-6-4(7)5-3/h3H,2H2,1H3,(H,5,7) |

InChI Key |

QNUJAWVJHFZSNW-UHFFFAOYSA-N |

Canonical SMILES |

CC1COC(=S)N1 |

Origin of Product |

United States |

Synthetic Methodologies and Strategic Approaches to 4 Methyl 1,3 Oxazolidine 2 Thione and Its Analogues

Cyclization Reactions for Ring Formation

The construction of the 1,3-oxazolidine-2-thione (B1225483) scaffold predominantly relies on cyclization reactions that bring together a three-carbon backbone, containing both an oxygen and a nitrogen atom, with a thiocarbonyl source. The choice of starting materials and reaction conditions is crucial for achieving high yields and, where applicable, maintaining stereochemical integrity.

Amino Alcohol-Based Cyclizations

A prevalent and reliable method for synthesizing 4-substituted-1,3-oxazolidine-2-thiones involves the use of β-amino alcohols as the key precursors. These starting materials already contain the required 1-amino-2-hydroxyethyl moiety that will form the backbone of the heterocyclic ring.

The direct condensation of β-amino alcohols with carbon disulfide in the presence of a base is a fundamental and widely employed method for preparing 1,3-oxazolidine-2-thiones. researchgate.netznaturforsch.com The reaction typically proceeds by the initial formation of a dithiocarbamate (B8719985) salt, which then undergoes intramolecular cyclization. The process involves the nucleophilic attack of the amino group on carbon disulfide, followed by ring closure via the hydroxyl group.

This reaction is often performed under strongly basic conditions, for instance, using potassium hydroxide (B78521) with an excess of carbon disulfide, and may require extended reaction times to drive the reaction to completion. orgsyn.org Interestingly, under these conditions, the 1,3-oxazolidine-2-thione can be an intermediate that may subsequently rearrange to the thermodynamically more stable 1,3-thiazolidine-2-thione. orgsyn.orgresearchgate.net Therefore, careful control of reaction parameters is essential to isolate the desired oxazolidine-2-thione. For example, the reaction of (S)-valinol with carbon disulfide initially yields (S)-4-isopropyl-1,3-oxazolidin-2-thione, which is then slowly converted into the corresponding thiazolidine-2-thione over time. orgsyn.org

| Precursor (Amino Alcohol) | Reagent | Base | Product | Yield | Ref |

| (S)-Valinol | CS₂ | K₂CO₃ | (S)-4-Isopropyl-1,3-oxazolidine-2-thione | — | researchgate.net |

| (S)-Phenylalaninol | CS₂ | K₂CO₃ | (S)-4-Benzyl-1,3-oxazolidine-2-thione | — | researchgate.net |

| (S)-Phenylglycinol | CS₂ | K₂CO₃ | (S)-4-Phenyl-1,3-oxazolidine-2-thione | — | researchgate.net |

Table 1: Examples of Amino Alcohol-Based Cyclizations with Carbon Disulfide.

To enhance reaction rates and improve yields, microwave-assisted organic synthesis (MAOS) has been successfully applied to the preparation of 1,3-oxazolidine-2-thiones. researchgate.net This technique significantly reduces reaction times compared to conventional heating methods. researchgate.net The synthesis of compounds like (S)-4-isopropyl-1,3-oxazolidine-2-thione from the corresponding amino alcohol, carbon disulfide, and potassium carbonate can be achieved in minutes under microwave irradiation at moderate temperatures (e.g., 50°C). researchgate.net

The use of microwave heating provides a rapid and efficient means to synthesize a library of these chiral auxiliaries. researchgate.netnih.gov The specific conditions, including power wattage and temperature, can be fine-tuned to optimize the formation of the desired product. researchgate.net This approach not only accelerates the synthesis but also aligns with the principles of green chemistry by reducing energy consumption. nyu.edu

| Precursor | Reaction Conditions | Time | Product | Ref |

| (S)-Valinol, CS₂, K₂CO₃ | Microwave, 50°C, 50 W | 10 min | (S)-4-Isopropyl-1,3-oxazolidine-2-thione | researchgate.net |

| (S)-Phenylalaninol, CS₂, K₂CO₃ | Microwave, 50°C, 50 W | 10 min | (S)-4-Benzyl-1,3-oxazolidine-2-thione | researchgate.net |

Table 2: Microwave-Assisted Synthesis of 1,3-Oxazolidine-2-thiones.

α-Ketol and Isothiocyanate Condensation Reactions

An alternative synthetic strategy involves the condensation of carbonyl compounds with a source of the thiocarbonyl group. While direct condensation of α-ketols (α-hydroxy ketones) with isothiocyanates represents a potential pathway, a closely related and effective method utilizes α-epoxyketones as precursors.

A one-pot synthesis for 5-aroyl-NH-1,3-oxazolidine-2-thiones has been developed using α-epoxyketones as the starting material. znaturforsch.com In this procedure, the α-epoxyketone reacts with a thiocarbonyl source, such as thiourea (B124793) or sodium thiocyanate (B1210189), in the presence of a catalyst like p-toluenesulfonic acid. znaturforsch.com The reaction proceeds via a tandem sequence where the epoxide ring is first opened by the nucleophilic sulfur atom, followed by an intramolecular cyclization involving the ketone's carbonyl group and the nitrogen atom from the thiourea or thiocyanate moiety.

This reaction demonstrates high regio- and chemoselectivity. znaturforsch.com The nucleophilic attack occurs preferentially at the less hindered carbon of the epoxide, leading to a specific constitutional isomer. The "NH" in the product name indicates that the nitrogen atom in the resulting oxazolidine-2-thione ring is unsubstituted.

The choice of solvent or reaction medium can play a critical role in directing the regiochemical outcome of heterocyclic syntheses. In the synthesis of 5-aroyl-NH-1,3-oxazolidine-2-thiones from α-epoxyketones, the reaction is effectively carried out in a molten ionic liquid, specifically tetra-n-butylammonium chloride, which acts as the reaction medium. znaturforsch.com This ionic liquid medium facilitates the reaction, leading to good yields of the desired product. znaturforsch.com

While the specific influence of different conventional solvents on the regioselectivity of this particular reaction is not detailed, in broader heterocyclic chemistry, solvent polarity and coordinating ability are known to influence the transition states of competing reaction pathways. nih.gov For instance, polar solvents can stabilize charged intermediates, potentially altering the activation energies for the formation of different regioisomers. nih.gov The exclusive formation of a single regioisomer in the reported ionic liquid medium suggests that the reaction environment strongly favors one specific cyclization pathway. znaturforsch.com

| Precursor (α-Epoxyketone) | Reagent | Catalyst | Product | Ref |

| α-Epoxyketone | Thiourea | p-Toluenesulfonic acid | 5-Aroyl-NH-1,3-oxazolidine-2-thione | znaturforsch.com |

| α-Epoxyketone | Sodium Thiocyanate | p-Toluenesulfonic acid | 5-Aroyl-NH-1,3-oxazolidine-2-thione | znaturforsch.com |

Table 3: Synthesis of 1,3-Oxazolidine-2-thione Analogues from α-Epoxyketones.

Propargyl Alcohol-Isothiocyanate Cycloadditions

The reaction between propargyl alcohols and isothiocyanates presents a direct pathway to oxazolidine-2-thione derivatives. This method is characterized by its atom economy and the ability to generate molecular complexity in a single step.

A notable strategy for the synthesis of 4-methylene-1,3-oxazolidine-2-thiones involves a base-mediated 5-exo-dig cyclization of propargyl alcohol and an isothiocyanate. researchgate.netnih.gov This reaction is governed by Baldwin's rules for ring closure, which favor the formation of a five-membered ring through an attack of the nucleophile on the alkyne group (a "dig"onal carbon) in an "exo"cyclic manner. nih.govresearchgate.net The nucleophilicity of the isothiocyanate, specifically whether the nitrogen or sulfur atom initiates the cyclization, is a critical factor that is dependent on the substitution pattern of the propargyl alcohol. researchgate.netnih.gov

In the case of terminal propargyl alcohols, the reaction proceeds via an N-nucleophilic attack. The proposed mechanism involves the deprotonation of the alcohol by a base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), followed by the addition of the resulting alkoxide to the isothiocyanate. The key ring-closing step is the intramolecular attack of the nitrogen atom of the thiourea intermediate onto the terminal alkyne, leading to the formation of the 4-methylene-1,3-oxazolidine-2-thione ring system. researchgate.netnih.gov

The cycloaddition of propargyl alcohols and isothiocyanates can be highly stereoselective, particularly in the formation of the exocyclic double bond of 4-methylene derivatives. The geometry of this double bond is influenced by steric and electronic factors during the cyclization process. researchgate.netnih.gov Research has demonstrated that this methodology can achieve high Z-selectivity for the resulting alkene, which is a synthetically challenging task. researchgate.net This stereocontrol is a significant advantage of this synthetic route, providing access to specific isomers of 4-methylene-1,3-oxazolidine-2-thiones. researchgate.netnih.gov

| Reactants | Catalyst/Base | Product | Key Feature |

| Terminal Propargyl Alcohol, Isothiocyanate | DBU | 3-substituted 4-methylene oxazolidine-2-thione | N-nucleophilic 5-exo-dig cyclization |

| Internal Propargyl Alcohol, Isothiocyanate | DBU | (Z)-1,3-oxathiol-2-ylidenes | S-nucleophilic 5-exo-dig cyclization |

Reactions Involving Sugar Azido (B1232118) Alcohols via Staudinger Route

A facile and controlled synthesis of glycosyl 1,3-oxazolidine-2-thiones has been achieved from sugar azido alcohols through a reaction utilizing triphenylphosphine (B44618) (PPh₃) and carbon disulfide (CS₂). nih.gov This method proceeds via the Staudinger reaction, wherein the azide (B81097) is converted to an aza-ylide, which then reacts with carbon disulfide to form an isothiocyanate intermediate in situ. nih.gov The subsequent intramolecular cyclization of the isothiocyanate with the neighboring hydroxyl group of the sugar moiety yields the desired oxazolidine-2-thione ring fused to the carbohydrate scaffold. nih.gov

The selectivity of the reaction to form either the oxazolidine-2-thione or a thiazolidine-2-thione can be controlled by the reaction conditions, specifically the order and stoichiometry of the reagents. nih.gov An excess of carbon disulfide in the presence of triphenylphosphine leads to the exclusive formation of the oxazolidine-2-thione. nih.gov This method provides a valuable route to chiral, biologically relevant oxazolidine-2-thiones derived from readily available sugar precursors. nih.gov

Catalytic Approaches in Synthesis

The development of catalytic methods for the synthesis of oxazolidine-2-thiones is of significant interest as it offers pathways to milder reaction conditions, improved yields, and enhanced sustainability.

Zinc Oxide Nanoparticle Catalysis

Zinc oxide nanoparticles (ZnO NPs) have emerged as efficient and recyclable catalysts for various organic transformations, including the synthesis of heterocyclic compounds. While a direct application for the synthesis of 4-methyl-1,3-oxazolidine-2-thione is not extensively documented, the use of nano ZnO as a promoter in the synthesis of 1,3-oxazoline-2-thione derivatives has been reported. researchgate.net This suggests the potential of ZnO NPs as catalysts for the analogous synthesis of saturated oxazolidine-2-thione rings.

The catalytic activity of ZnO nanoparticles is often attributed to their high surface area and the presence of Lewis acidic sites (Zn²⁺) and basic sites (O²⁻) on their surface. nih.govnih.gov In a plausible catalytic cycle for the formation of an oxazolidine-2-thione from an amino alcohol and a source of thiocarbonyl, the ZnO nanoparticle could activate the reactants and facilitate the ring-closing condensation. The heterogeneous nature of ZnO nanoparticles allows for their easy recovery and reuse, which is a significant advantage in sustainable chemical synthesis. rsc.org

| Catalyst | Reactants (Example) | Product (Example) | Key Advantage |

| Nano ZnO | Ammonium thiocyanate, Acid chlorides, Phenacyl bromide | 1,3-Oxazoline-2-thione derivatives | Recyclable catalyst, High yields, Short reaction times |

Advanced Reactivity Profiles and Mechanistic Investigations of 4 Methyl 1,3 Oxazolidine 2 Thione

Electrophilic Transformations

The 4-Methyl-1,3-oxazolidine-2-thione scaffold possesses two primary sites for electrophilic attack: the nitrogen and the exocyclic sulfur atom of the thionyl group. The ambident nucleophilic nature of the [N-C=S] system allows for selective functionalization depending on the nature of the electrophile and the reaction conditions.

The sulfur atom of the thionyl group is a soft nucleophilic center, which preferentially reacts with soft electrophiles. This principle governs its alkylation and arylation reactions. Alkylation with primary alkyl halides typically proceeds at the sulfur atom to yield 2-(alkylthio)-4-methyl-4,5-dihydro-1,3-oxazole intermediates.

More extensively studied is the S-arylation, which can be achieved chemoselectively through copper-catalyzed cross-coupling reactions. The oxazolidine-2-thione moiety has two potential nucleophilic sites, the sulfur and nitrogen atoms, which exist in a tautomeric equilibrium between the thione and thiol forms. nih.gov However, sulfur, being a soft nucleophile, demonstrates a greater affinity for copper catalysts, leading to the preferential formation of S-arylated products. nih.gov This reaction is tolerant of various functional groups and provides a valuable strategy for producing S-substituted oxazolines. nih.gov

A study on furanose-fused oxazolidine-2-thiones demonstrated efficient S-arylation using copper(I) iodide as a catalyst and N,N'-dimethylethylenediamine (DMEDA) as a ligand in dioxane. nih.gov The reaction proceeds under relatively mild conditions, as detailed in the table below.

| Aryl Iodide | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| Iodobenzene | 90 | 24 | 85 |

| 4-Iodotoluene | 90 | 24 | 82 |

| 1-Iodo-4-methoxybenzene | 90 | 24 | 75 |

| 1-Iodo-4-nitrobenzene | 60 | 4 | 95 |

| 1-Fluoro-4-iodobenzene | 90 | 24 | 88 |

While the soft sulfur atom is the kinetic site of alkylation, reaction at the nitrogen atom, a harder nucleophilic center, leads to thermodynamically stable N-substituted products. The formation of oxazolium salts occurs through the N-alkylation or N-arylation of the this compound ring. These salts are significant as precursors for N-heterocyclic carbenes (NHCs), which have widespread applications in organocatalysis.

The synthesis generally involves a two-step process. First, the nitrogen atom is functionalized with an appropriate alkyl or aryl group, often using an alkyl halide or aryl halide. This step may be followed by anion exchange to produce the desired salt. For example, N-mesityl oxazolium salt has been synthesized and found to be a superior precatalyst for reactions such as the homo-benzoin reaction.

Nucleophilic Additions and Ring-Opening Reactions

The oxazolidine (B1195125) ring can be susceptible to nucleophilic attack, leading to either addition at the thiocarbonyl carbon or, more drastically, cleavage of the heterocyclic ring.

Hard nucleophiles, such as organolithium or Grignard reagents, are expected to react at the electrophilic thiocarbonyl carbon (C2). This reaction is analogous to the addition of organometallics to carbonyl compounds. The attack of the carbanionic nucleophile on the C=S double bond would lead to the formation of a tetrahedral intermediate. Subsequent workup would likely result in the cleavage of the C-S bond and potential ring-opening, yielding an amino alcohol derivative. While this reactivity is predicted from the general behavior of organometallic reagents with thiocarbonyl compounds, specific studies detailing the reaction of hard nucleophiles with this compound are not extensively documented in the literature.

Cleavage of the C-N bond in the oxazolidine ring represents a significant structural transformation. Such reactions typically require activation of the ring, for instance, under acidic conditions. A plausible mechanism involves the protonation of the ring oxygen, which enhances the electrophilicity of the adjacent carbon atoms (C2 and C5). This is followed by a nucleophilic attack that can lead to ring-opening.

Rearrangement Reactions

Molecular rearrangements offer pathways to isomeric structures that may not be accessible through direct synthesis. For this compound derivatives, a notable transformation is the thermal rearrangement of S-alkylated intermediates.

As mentioned in section 3.1.1, the initial reaction with alkyl halides occurs at the sulfur atom to form a 2-(alkylthio)-4-methyl-4,5-dihydro-1,3-oxazole. Upon heating, these S-alkylated products can undergo a rearrangement to the thermodynamically more stable N-alkylated this compound. This transformation is an example of an intramolecular alkyl migration from the sulfur to the nitrogen atom, likely proceeding through a charged, dissociative-reassociative mechanism or a concerted pathway.

Isomeric Thiazolidinone Formation

The 1,3-oxazolidine-2-thione (B1225483) scaffold can undergo rearrangement to its isomeric sulfur-containing counterpart, 4-methyl-1,3-thiazolidin-2-one. This transformation represents a notable skeletal reorganization, converting the endocyclic oxygen-carbon-nitrogen sequence to a sulfur-carbon-nitrogen arrangement. Research has demonstrated that this isomerization can be induced under specific reaction conditions.

For instance, the cyclic thionocarbamate derived from alaninol, which is this compound, has been observed to rearrange into the isomeric 4-methyl-1,3-thiazolidin-2-one when treated with iodide under microwave irradiation rsc.org. This reaction highlights a method for converting the oxazolidine ring system into a thiazolidinone, driven by the specific reactivity imparted by the iodide nucleophile and microwave energy input rsc.org.

Functionalization at Sulfur and Nitrogen Centers

The this compound molecule possesses two primary nucleophilic sites: the sulfur atom and the nitrogen atom. This dual reactivity allows for selective functionalization, which is often dictated by the nature of the electrophile and the reaction conditions employed. The ambident nucleophilicity is a result of the thione-thiol tautomerism within the molecule nih.gov.

Copper-Catalyzed S-Arylation Reactions

The sulfur atom of this compound is a soft nucleophile, which makes it highly reactive toward soft electrophiles in cross-coupling reactions nih.gov. This characteristic is exploited in copper-catalyzed S-arylation reactions, which proceed with high chemoselectivity. In these reactions, arylation occurs exclusively at the sulfur atom, with no competing N-arylation observed nih.gov.

The preference for S-arylation is consistent with Hard-Soft Acid-Base (HSAB) theory. The soft sulfur nucleophile preferentially interacts with the soft copper catalyst complex during the catalytic cycle nih.gov. The mechanism involves the mercapto group of the thiol tautomer attacking the copper complex, leading to the formation of a C-S bond nih.gov. This method has been successfully applied to various oxazolidine-2-thiones, including those anchored on carbohydrate backbones, using catalysts such as copper iodide (CuI) with ligands like N,N'-dimethylethylenediamine (DMEDA) in solvents like dioxane nih.gov.

Table 1: Conditions for Copper-Catalyzed S-Arylation of Oxazolidine-2-thiones nih.gov Click on the headers to sort the table.

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Outcome |

|---|---|---|---|---|---|

| CuI | DMEDA | Cs₂CO₃ | Dioxane | 60-90 | Good yields of S-arylated product |

| CuI | None | Cs₂CO₃ | Dioxane | 90 | Low yield |

| CuI | L-proline | Cs₂CO₃ | Dioxane | 90 | Moderate yield |

| CuI | TMEDA | Cs₂CO₃ | Dioxane | 90 | Low yield |

Desulfurization-Oxygenation Transformations

The thione group (C=S) in this compound can be converted to a carbonyl group (C=O), yielding the corresponding 4-methyl-1,3-oxazolidin-2-one (B180314). This transformation is a desulfurization-oxygenation reaction. One documented method to achieve this involves the use of mercury(II) acetate (Hg(OAc)₂). Treatment of N-acylated this compound with mercuric acetate effectively replaces the sulfur atom with an oxygen atom to furnish the oxazolidinone analog rsc.org.

Stereoselective Reactions and Regiochemical Control

The reactivity of this compound is highly dependent on the nature of the attacking nucleophile and the substitution pattern on the heterocyclic ring, particularly at the nitrogen atom. These factors dictate the site of nucleophilic attack and the ultimate reaction outcome, which can range from simple functionalization to complete ring-opening.

Factors Influencing Nucleophilic Attack Mode

The regiochemistry of reactions involving this compound is a subject of detailed mechanistic investigation. The mode of attack is influenced by the "hardness" or "softness" of the nucleophile and the activation of the ring by substituents.

When the nitrogen atom is derivatized, for example with a tert-butoxycarbonyl (Boc) group, the ring becomes activated toward nucleophilic attack rsc.org. X-ray crystallography studies have shown that an N-Boc group reduces the delocalization of the nitrogen's lone pair into the thione group, which enhances the electrophilicity of the ring carbons rsc.org. Under these conditions, the reaction pathway is highly dependent on the type of nucleophile used:

Soft Nucleophiles : Soft nucleophiles, particularly those containing sulfur, tend to attack at the C5 position of the ring. This leads to a ring-opening reaction, breaking the C5-O bond to yield substituted 1-thiopropyl-2-amine derivatives rsc.org.

Hard Nucleophiles : Hard nucleophiles, such as organolithium reagents, preferentially attack the "hard" electrophilic center of the thione carbon (C2). This attack also results in ring cleavage, but through a different mechanism involving either C-N or C-O bond scission following the initial attack at the C=S group rsc.org.

Ambident Nucleophile Reactivity : In its deprotonated, anionic form, the molecule acts as an ambident nucleophile. The site of electrophilic attack (S vs. N) is governed by the electrophile. Alkylation with alkyl halides and arylation with activated aryl halides predominantly occur at the softer sulfur atom nih.govresearchgate.net. In contrast, acylation with acyl halides can be more complex. The reaction may proceed through a kinetically controlled S-acylation, followed by a thermodynamically controlled rearrangement to the more stable N-acyl product nih.govresearchgate.net.

Table 2: Regioselectivity of Nucleophilic Attack on Derivatized this compound rsc.org Click on the headers to sort the table.

| Nucleophile Type | Example | Site of Attack | Reaction Outcome |

|---|---|---|---|

| Soft Nucleophile | Sulfur Nucleophiles | C5 | Ring-opening via C-O bond cleavage |

| Hard Nucleophile | Organolithiums | C2 (Thione Carbon) | Ring-opening via C-N or C-O cleavage |

| Borderline Nucleophile | Iodide | - | Rearrangement to Thiazolidinone |

Applications in Asymmetric Synthesis and Stereochemical Control

Utilization as Chiral Auxiliaries

Chiral auxiliaries are stereogenic compounds temporarily incorporated into a substrate to direct the stereochemical course of a reaction. harvard.edu The (4S)- and (4R)- enantiomers of 4-methyl-1,3-oxazolidine-2-thione, which are derivable from amino acids, have emerged as highly effective chiral auxiliaries. youtube.com Their utility stems from the rigid heterocyclic scaffold which effectively shields one face of the reactive enolate, forcing the electrophile to approach from the less sterically hindered side. rsc.orgnih.gov The sulfur-containing auxiliaries, such as oxazolidinethiones and thiazolidinethiones, have gained popularity because they can provide excellent stereoselectivity and can be readily cleaved from the product under mild conditions. rsc.orgyoutube.com

The thiocarbonyl group in this compound imparts unique reactivity compared to the carbonyl in traditional Evans oxazolidinones. This difference influences the electronic properties and coordination behavior of the N-acyl derivatives, which can be leveraged to achieve high levels of asymmetric induction in various transformations. rsc.org

The asymmetric aldol (B89426) reaction is a powerful method for constructing β-hydroxy carbonyl units, which are prevalent in many natural products. N-acyl derivatives of this compound are excellent substrates for these reactions, providing reliable stereocontrol. mdpi.commasterorganicchemistry.com The reaction involves the formation of a metal enolate from the N-acyl derivative, which then reacts with an aldehyde to create two new stereocenters with a predictable relative and absolute configuration. dntb.gov.ua

The choice of Lewis acid is critical for controlling the stereochemical outcome of aldol reactions. Titanium tetrachloride (TiCl₄) is a particularly effective Lewis acid for generating enolates from N-acyl oxazolidinethiones. rsc.orgnih.govfigshare.com The use of titanium enolates can lead to very high levels of diastereofacial selectivity. rsc.orgnih.gov For instance, the reaction of the titanium enolate of an N-propionyl oxazolidinethione with an aldehyde proceeds with high diastereoselectivity. masterorganicchemistry.com

The combination of TiCl₄ and a base like sparteine (B1682161) is often used to form the titanium enolate. masterorganicchemistry.com The nature and stoichiometry of the base can influence which stereoisomer is formed, allowing for selective access to different aldol adducts. masterorganicchemistry.com Research has shown that titanium enolates of N-thioglycolyl oxazolidinethione add to aldehydes to furnish aldol products in good yields and with high diastereomeric ratios. masterorganicchemistry.com

| N-Acyl Auxiliary | Aldehyde | Conditions | Diastereomeric Ratio (d.r.) | Yield |

|---|---|---|---|---|

| N-Propionyl-(4S)-isopropylthiazolidinethione | Isobutyraldehyde | 1. TiCl₄, (-)-Sparteine (B7772259) 2. Aldehyde | 97:3 | High |

| N-Thioglycolyl oxazolidine-2-thione | Various aldehydes | 1. TiCl₄, Base 2. Aldehyde | 98:2 | Good |

The stereochemical outcome of aldol reactions using chiral auxiliaries is often rationalized using the Zimmerman-Traxler model, which depicts a six-membered, chair-like transition state. organic-chemistry.org For N-acyl oxazolidinones and their thione analogs, the reaction typically proceeds through a (Z)-enolate, which leads to the formation of the syn-aldol adduct. dntb.gov.uaorganic-chemistry.org

The facial selectivity is controlled by the substituent on the chiral auxiliary (e.g., the methyl group at C4). This group blocks one face of the enolate, leading to the preferential formation of one diastereomer, commonly referred to as the "Evans-syn" product. masterorganicchemistry.comorganic-chemistry.org However, by carefully selecting the Lewis acid and reaction conditions, it is possible to reverse this selectivity to favor the "non-Evans-syn" or even anti-aldol adducts. mdpi.com For example, using one equivalent of TiCl₄ and two equivalents of (-)-sparteine with N-propionyl oxazolidinethiones can result in selectivities greater than 99:1 for the Evans-syn product. masterorganicchemistry.com The ability to selectively produce different stereoisomers significantly enhances the synthetic utility of these chiral auxiliaries. mdpi.com

Asymmetric alkylation of enolates derived from N-acyl chiral auxiliaries is a robust method for creating stereogenic centers α- to a carbonyl group. nih.govscilit.com The process involves the deprotonation of an N-acyl derivative of this compound to form a rigid, chelated enolate. nih.gov The bulky auxiliary effectively blocks one face of the enolate, ensuring that the incoming electrophile (e.g., an alkyl halide) adds from the opposite, less hindered face. nih.gov

This method consistently produces the alkylated product with a high degree of diastereoselectivity, often exceeding 95:5 d.r. nih.gov The predictability and reliability of this reaction have made it a key strategy in the total synthesis of numerous complex natural products. scilit.com After the alkylation step, the chiral auxiliary can be cleaved to reveal the enantiomerically enriched carboxylic acid or other functional groups. nih.gov

| Substrate | Electrophile | Conditions | Diastereomeric Ratio (d.r.) | Yield |

|---|---|---|---|---|

| N-Propionyl-4-benzyl-2-oxazolidinone | Allyl iodide | 1. NaN(TMS)₂, THF, -78 °C 2. Allyl iodide | 98:2 | 61-77% |

The Diels-Alder reaction is a powerful cycloaddition for forming six-membered rings. dntb.gov.ua In the hetero-Diels-Alder variant, one or more atoms in the diene or dienophile is a heteroatom. acs.orgnih.gov N-enoyl derivatives of chiral auxiliaries can serve as dienophiles in these reactions, allowing for the asymmetric synthesis of complex heterocyclic structures.

While the use of this compound in this specific context is not as widely documented as its role in aldol and alkylation reactions, related chiral oxazolidinethiones have proven effective. For instance, (R)-4-phenyloxazolidin-2-thione has been successfully employed as a chiral auxiliary in a [4+2] cycloaddition between a 1-aminodiene and activated phosphonodienophiles. The reaction proceeds with excellent facial selectivity, controlled by the chiral auxiliary. The use of a Lewis acid catalyst, such as diethylaluminum chloride (Et₂AlCl), can enhance the reactivity and stereoselectivity of the cycloaddition by coordinating to the N-acyl group, creating a more rigid and reactive dienophile complex. rsc.org This coordination favors the s-cis conformation of the dienophile and promotes cycloaddition from the less sterically hindered face. rsc.org

In Asymmetric Aldol Reactions

Role as Labile Acyl Auxiliaries

A critical feature of a useful chiral auxiliary is that it can be removed easily and cleanly from the product without causing racemization or other unwanted side reactions. nih.gov The N-acyl derivatives of this compound function as labile acyl units, meaning the auxiliary can be readily cleaved under various conditions to yield a range of useful chiral products.

Common methods for cleaving the auxiliary include:

Hydrolysis: Treatment with reagents like lithium hydroperoxide (LiOOH) selectively cleaves the exocyclic acyl group to furnish the chiral carboxylic acid. acs.org

Reduction: The use of reducing agents such as sodium borohydride (B1222165) can reduce the acyl group to the corresponding primary alcohol. masterorganicchemistry.com

Transamination: Reaction with organometallic reagents, such as those used in the Weinreb amide synthesis, can convert the N-acyl group directly into a ketone or other carbonyl derivative. masterorganicchemistry.com

Desulfuration/Oxidation: The thiocarbonyl of the auxiliary itself can be converted to a carbonyl, transforming the oxazolidinethione into an oxazolidinone, which may be desirable in certain synthetic sequences. rsc.org

The ability to remove the auxiliary under multiple mild conditions to access different functional groups adds to the versatility and strategic importance of this compound in asymmetric synthesis.

Displacement Reactions for Complex Molecule Synthesis (e.g., Carbapenem (B1253116) Intermediates)

The synthesis of complex molecules, such as the carbapenem class of antibiotics, requires precise control over multiple stereocenters. The this compound auxiliary is instrumental in achieving this control through diastereoselective displacement reactions. In a typical application, the auxiliary is first acylated to form an N-acyl derivative. This derivative can then be converted into a stereodefined enolate, for example, a boron or titanium enolate. acs.orgyoutube.com

The steric bulk of the methyl group on the oxazolidinethione ring, in conjunction with a chelated metal, effectively blocks one face of the enolate. acs.orgyoutube.com This steric hindrance directs an incoming electrophile, such as an aldehyde or an alkyl halide, to the opposite, less-hindered face. This process results in the formation of a new carbon-carbon bond with a high degree of diastereoselectivity. acs.org This method is crucial in constructing the specific stereochemistry required for the β-lactam core of carbapenems and other complex natural products. The predictable nature of this stereochemical control makes it a reliable strategy in multistep syntheses. wikipedia.orgresearchgate.net

Auxiliary Removal and Product Derivatization Strategies

A critical step in any chiral auxiliary-based synthesis is the efficient and non-racemizing removal of the auxiliary to unveil the desired product. wikipedia.org The N-acyl this compound offers a range of cleavage methods, allowing for the synthesis of various chiral building blocks, including carboxylic acids, alcohols, and amides. santiago-lab.comuwindsor.ca

The choice of reagent dictates the final product, providing significant synthetic flexibility. Common strategies include:

Hydrolysis: Treatment with reagents like lithium hydroperoxide (LiOOH) selectively cleaves the exocyclic acyl group to yield the corresponding carboxylic acid. publish.csiro.auwilliams.eduuq.edu.au This method is often preferred due to its mildness and high chemoselectivity, preventing cleavage of the endocyclic carbamate. uq.edu.au

Reduction: Reductive cleavage using agents such as lithium borohydride (LiBH₄) or sodium borohydride (NaBH₄) directly furnishes the chiral primary alcohol. santiago-lab.comresearchgate.net This provides a direct route to valuable chiral synthons.

Aminolysis: Reaction with various amines can produce a wide array of chiral amides, which are important components of many biologically active molecules.

The ability to recover the chiral auxiliary for reuse is another practical advantage of this methodology. wikipedia.org

| Cleavage Method | Reagent Example | Product Type |

| Hydrolysis | Lithium Hydroperoxide (LiOOH) | Carboxylic Acid |

| Reduction | Lithium Borohydride (LiBH₄) | Primary Alcohol |

| Aminolysis | Amine (e.g., Benzylamine) | Amide |

This table summarizes common strategies for the removal of the this compound auxiliary and the corresponding product types.

Conformational Control and Diastereoselectivity in Auxiliary-Based Systems

The remarkable diastereoselectivity achieved with this compound is fundamentally due to its ability to control the conformation of the reactive intermediate. youtube.comwikipedia.org In reactions such as aldol additions, the N-acyl derivative is typically converted to a metal enolate. The presence of a Lewis acid, often derived from boron or titanium, leads to the formation of a rigid, chelated six-membered ring transition state. acs.orgyoutube.com

Within this chelated structure, the carbonyl oxygen of the acyl group and the thione sulfur atom coordinate to the metal center. acs.org This coordination, combined with the steric influence of the C4-methyl group, forces the enolate to adopt a specific conformation. acs.orgyoutube.com The methyl group effectively shields one face of the enolate, compelling the electrophile (e.g., an aldehyde) to approach from the less sterically encumbered side. acs.org This leads to a highly predictable syn or anti diastereomeric outcome, depending on the specific auxiliary and reaction conditions. acs.orgwikipedia.org This reliable stereochemical control is a defining feature of Evans-type auxiliaries and is a powerful tool in asymmetric synthesis. researchgate.netwikipedia.org

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations (e.g., DFT)

Density Functional Theory (DFT) has become a important tool for investigating the properties of heterocyclic compounds, including oxazolidine-2-thiones and their derivatives. ksu.edu.sanih.govresearchgate.net These calculations offer a balance between computational cost and accuracy, making them suitable for exploring the intricacies of molecular structure and reactivity.

While specific DFT studies on 4-Methyl-1,3-oxazolidine-2-thione are not extensively documented in publicly available literature, the electronic structure can be inferred from studies on analogous compounds such as other oxazolidinone derivatives. For these related compounds, DFT calculations have been used to determine optimized geometries, vibrational frequencies, and electronic properties like molecular electrostatic potential (MEP) and frontier molecular orbitals (HOMO-LUMO). ksu.edu.sanih.gov

The molecular electrostatic potential (MEP) map is particularly useful for identifying the regions of a molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic). In related thione compounds, the exocyclic sulfur atom typically exhibits a region of high negative potential, indicating its nucleophilic character, while the regions around the N-H proton (if present) and carbonyl/thiocarbonyl carbons show positive potential, marking them as electrophilic sites. ksu.edu.sa

The distribution of Mulliken and Natural Bond Orbital (NBO) charges provides a quantitative measure of the electron distribution across the atoms of the molecule. In similar heterocyclic systems, the oxygen and sulfur atoms are expected to carry significant negative charges, while the carbon atom of the thiocarbonyl group and the adjacent nitrogen atom would have positive charges. This charge distribution is crucial in determining the molecule's dipole moment and its interaction with other polar molecules.

In the context of N-acylated oxazolidinethiones, the orientation around the N-C(O) bond can lead to anti-s-cis and syn-s-cis conformers. While this compound itself is not N-acylated, the principles of conformational analysis around single bonds are still relevant. For related thiazolidine-2-thiones with a substituent at the 4-position, such as a methyl group, a pseudo-axial orientation is often favored. researchgate.net This preference is a result of minimizing steric interactions within the molecule.

The relative energies of different conformers can be calculated using DFT to determine the most stable conformation and the energy barriers between them. These calculations would typically involve rotating key dihedral angles and optimizing the geometry at each step to map out the potential energy surface.

The conformation of a molecule can be influenced by its environment. Solvation models, such as the Polarizable Continuum Model (PCM), can be incorporated into DFT calculations to simulate the effect of a solvent on the conformational equilibrium. For polar molecules like this compound, polar solvents are expected to stabilize conformers with larger dipole moments. While specific data for this compound is not available, studies on similar heterocyclic systems have shown that the presence of a solvent can alter the relative energies of different conformers and, in some cases, change the most stable conformation.

DFT calculations are a powerful tool for investigating reaction mechanisms by locating and characterizing transition states. While specific reaction mechanisms involving this compound have not been detailed in the literature reviewed, studies on related compounds provide a framework for how such analyses would be conducted. ksu.edu.sa For instance, the hydrolysis of 3-methyl-1,3-thiazolidine-2,4-dione has been studied, revealing a multi-step base-catalyzed process. researchgate.net A similar approach could be applied to understand the reactivity of this compound.

Frontier Molecular Orbital (FMO) theory is used to predict the reactivity of molecules based on the interaction of their Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons (nucleophilicity), while the LUMO represents its ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability; a smaller gap suggests higher reactivity. ksu.edu.sa

For related thione compounds, the HOMO is often localized on the sulfur atom, indicating that this is a likely site for electrophilic attack. The LUMO is typically distributed over the thiocarbonyl group, suggesting that this region is susceptible to nucleophilic attack. An FMO analysis of this compound would provide valuable insights into its reactivity in various chemical transformations.

Data Tables

Table 1: Calculated Properties of Related Heterocyclic Compounds

This table presents theoretical data for compounds structurally related to this compound, as specific data for the target compound is not available in the reviewed literature.

| Compound | Method | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Dipole Moment (D) |

| Oxazolidine-2-thione | DFT/B3LYP/6-31+G* | -6.34 | -0.79 | 5.55 | 4.65 |

| (E)-methyl 2-(1-phenylethylidene)hydrazinecarbodithioate | DFT/B3LYP/6-311G(d,p) | -6.01 | -1.98 | 4.03 | Not Reported |

Data for Oxazolidine-2-thione is from a study on its deprotonation thermochemistry. ksu.edu.sa Data for (E)-methyl 2-(1-phenylethylidene)hydrazinecarbodithioate is from a study on its tautomerization. ksu.edu.sa

Spectroscopic Parameter Prediction (e.g., NMR Chemical Shifts)

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a powerful tool in the structural elucidation of organic molecules. For this compound, computational methods, particularly those based on quantum mechanics, can provide valuable estimations of ¹H and ¹³C NMR chemical shifts. These predictions aid in the assignment of experimental spectra and can help to confirm the synthesized structure.

Table 1: General Approaches to NMR Chemical Shift Prediction

| Method | Description |

| Rule-Based Methods | Utilizes empirical rules and increments based on the local chemical environment of a nucleus. |

| Structure Similarity | Predicts shifts based on comparison to a database of known compounds with similar structures. |

| Quantum Mechanical (QM) | Employs ab initio or Density Functional Theory (DFT) calculations to determine the magnetic shielding of nuclei. |

| Machine Learning (ML) | Uses algorithms trained on large spectral databases to predict chemical shifts from molecular structures. nih.gov |

Molecular Modeling for Structure-Activity Relationships

Molecular modeling is a key technique used to understand how the three-dimensional structure of a molecule like this compound relates to its biological activity. This approach is instrumental in the rational design of new, more potent derivatives.

Thermodynamic and Energetic Considerations

The thermodynamic properties of this compound, such as its enthalpy of formation, are fundamental to understanding its stability and reactivity.

Enthalpies of Formation Studies

The standard enthalpy of formation (ΔHf°) is a measure of the energy change when one mole of a compound is formed from its constituent elements in their standard states. While specific experimental data for the enthalpy of formation of this compound was not found in the provided search results, it can be estimated using quantitative structure-property relationship (QSPR) models. nih.gov These models use molecular descriptors calculated from the chemical structure to predict thermodynamic properties. nih.gov

For a large set of diverse organic compounds, a genetic algorithm-based multivariate linear regression model has been developed to predict the standard enthalpy of formation with a high degree of accuracy (R² = 0.9830). nih.gov Such models are validated through various statistical methods, including cross-validation and external validation, to ensure their predictive power. nih.gov The standard enthalpy of formation for elements in their standard state is defined as zero. nih.gov

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the molecular structure of 4-Methyl-1,3-oxazolidine-2-thione. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C, a complete picture of the chemical environment of each atom can be assembled.

The proton (¹H) and carbon-13 (¹³C) NMR spectra of this compound provide unambiguous evidence for its structure. Specific chemical shifts (δ) are recorded in parts per million (ppm) relative to a standard, and the assignments for each nucleus are well-established in the scientific literature.

In a study by Saygılı et al. (2011), the NMR spectra were recorded in deuterated chloroform (B151607) (CDCl₃). psu.edu The ¹H NMR spectrum shows distinct signals for the N-H proton, the two protons on C5, the single proton on C4, and the three protons of the methyl group. psu.edu The ¹³C NMR spectrum correspondingly shows signals for the thione carbon (C=S), the two carbons of the oxazolidine (B1195125) ring, and the methyl carbon. psu.edu

¹H NMR Spectral Data

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| NH | 8.63 | broad singlet | - | 1H |

| CH ₂ (C5) | 4.79 | multiplet | - | 2H |

| CH (C4) | 4.25 | multiplet | - | 1H |

| CH ₃ | 1.37 | doublet | 5.9 | 3H |

Data sourced from Saygılı et al., Hacettepe University Journal of the Faculty of Pharmacy, 2011. psu.edu

¹³C NMR Spectral Data

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C =S (C2) | 189.3 |

| C H₂ (C5) | 76.9 |

| C H (C4) | 52.5 |

| C H₃ | 20.0 |

Data sourced from Saygılı et al., Hacettepe University Journal of the Faculty of Pharmacy, 2011. psu.edu

The downfield shift of the C2 carbon to 189.3 ppm is characteristic of a thione (C=S) group. The chemical shifts of the ring protons and carbons are consistent with their proximity to the electronegative oxygen and nitrogen atoms.

To further confirm assignments and probe the spatial relationships between atoms, two-dimensional (2D) NMR techniques are employed.

Heteronuclear Correlation (HETCOR) Spectroscopy : HETCOR, or its more modern variant HSQC (Heteronuclear Single Quantum Coherence), is used to establish the direct one-bond connectivity between protons and the carbon atoms they are attached to. In a HETCOR spectrum of this compound, one would observe a correlation peak between the proton signal at 1.37 ppm and the carbon signal at 20.0 ppm, confirming their assignment to the methyl group. Similarly, correlations would be seen between the C4-H proton (4.25 ppm) and the C4 carbon (52.5 ppm), and between the C5-H₂ protons (4.79 ppm) and the C5 carbon (76.9 ppm). This technique provides an unequivocal map of the H-C framework of the molecule.

Nuclear Overhauser Effect (nOe) Spectroscopy : The Nuclear Overhauser Effect (nOe) provides information about which atoms are close to each other in space, regardless of whether they are bonded. This is particularly useful for determining the conformation and stereochemistry of a molecule. For this compound, an nOe experiment could, for instance, reveal spatial proximity between the C4 proton and one of the C5 protons, helping to define the puckering or conformation of the five-membered ring in solution.

While solution-state NMR characterizes molecules as they tumble freely, solid-state NMR (ssNMR) provides information about the structure and dynamics of a compound in its crystalline form. For this compound, ssNMR could be used to:

Identify the presence of different crystalline forms (polymorphs), which might exhibit distinct ¹³C chemical shifts due to differences in crystal packing.

Probe intermolecular interactions, such as hydrogen bonding. The formation of N-H···S=C hydrogen bonds in the solid state would influence the chemical environment of the involved nuclei compared to their state in solution, a change that can be detected by ssNMR.

Provide structural details in cases where suitable single crystals for X-ray diffraction cannot be obtained.

X-ray Diffraction Crystallography

The 4-position of the ring is a stereocenter, meaning this compound can exist as two non-superimposable mirror images, or enantiomers: (R)-4-Methyl-1,3-oxazolidine-2-thione and (S)-4-Methyl-1,3-oxazolidine-2-thione. When a single enantiomer is synthesized and crystallized, X-ray crystallography can determine its absolute configuration . wikipedia.org This is typically achieved through the analysis of anomalous dispersion effects, where the results are refined to yield a Flack parameter. wikipedia.org A value close to zero for a given configuration (e.g., R) confirms that the assignment is correct. Standard synthetic routes typically produce a racemic mixture (a 1:1 mix of both enantiomers), which crystallizes with both enantiomers present in the unit cell.

While a crystal structure for this compound is not publicly available, the structure of its close analog, 4-Ethyl-1,3-oxazolidine-2-thione, provides significant insight into the expected solid-state behavior. bibliomed.orgoszk.hu

In the crystal structure of 4-Ethyl-1,3-oxazolidine-2-thione, the five-membered oxazolidine ring is not planar. It adopts an envelope conformation, where one atom is out of the plane formed by the other four. This puckering is a common feature of five-membered rings.

Crucially, the analysis reveals dominant intermolecular interactions that dictate the crystal packing. The thioamide N-H group acts as a hydrogen bond donor, while the sulfur atom of the thione group (C=S) on a neighboring molecule acts as the acceptor. This results in the formation of strong N−H···S hydrogen bonds. bibliomed.orgoszk.hu These interactions link pairs of enantiomeric (R and S) molecules together, forming a centrosymmetric dimer. bibliomed.orgoszk.hu This robust hydrogen-bonding motif is a key feature of the supramolecular assembly of this class of compounds in the solid state. Given the structural similarity, it is highly probable that this compound exhibits the same dimeric hydrogen-bonding pattern in its crystalline form.

Polymorphism Studies

Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is a critical aspect of the physical characterization of a compound. While specific polymorphism studies on this compound are not extensively documented in publicly available literature, insights can be drawn from the analysis of closely related structures, such as 4-ethyl-1,3-oxazolidine-2-thione.

The crystal structure of 4-ethyl-1,3-oxazolidine-2-thione reveals that it crystallizes in the monoclinic system. oszk.hu In the solid state, pairs of (R)- and (S)-enantiomers are linked by intermolecular N-H···S hydrogen bonds between the thioamide groups of adjacent molecules. This interaction results in the formation of a centrosymmetric dimer. oszk.hu It is highly probable that this compound would exhibit similar hydrogen bonding patterns, forming dimers in the crystalline state.

The potential for polymorphism in this compound would arise from different packing arrangements of these dimeric units or from variations in the hydrogen bonding network. Factors such as solvent of crystallization, temperature, and pressure can influence the formation of different polymorphs. wikipedia.org The existence of polymorphs can significantly impact physical properties like melting point, solubility, and stability.

Table 1: Crystallographic Data for the Analogous 4-Ethyl-1,3-oxazolidine-2-thione oszk.hu

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 8.4988 |

| b (Å) | 10.2300 |

| c (Å) | 7.5192 |

| β (°) | 96.8299 |

| Molecules per unit cell (Z) | 4 |

This data is for 4-ethyl-1,3-oxazolidine-2-thione and is presented to illustrate the likely crystal system of the methyl analog.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Molecular Structure

Infrared (IR) Spectroscopy:

The IR spectrum of this compound is expected to show a prominent absorption band for the N-H stretching vibration, typically in the range of 3100-3300 cm⁻¹. The C-H stretching vibrations of the methyl and methylene (B1212753) groups would appear in the 2850-3000 cm⁻¹ region. sapub.org

A key feature would be the thioamide I band (primarily C=S stretching), which is expected in the region of 1200-1350 cm⁻¹. The thioamide II and III bands, which arise from coupled vibrations of C-N stretching and N-H bending, would also be present. The C-O-C stretching of the oxazolidine ring would likely produce a strong band in the 1000-1200 cm⁻¹ range.

Raman Spectroscopy:

Raman spectroscopy would provide complementary information. The C=S stretching vibration, which might be weak in the IR spectrum, often gives a strong signal in the Raman spectrum. The symmetric vibrations of the ring and the C-C and C-N skeletal vibrations would also be observable.

Table 2: Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H | Stretching | 3100 - 3300 |

| C-H (alkyl) | Stretching | 2850 - 3000 |

| C=S (Thioamide I) | Stretching | 1200 - 1350 |

| C-N | Stretching | 1350 - 1450 |

| C-O-C | Asymmetric Stretching | 1000 - 1200 |

These are predicted values based on the functional groups present and data from analogous structures.

Mass Spectrometry for Fragmentation Pattern Analysis and High-Resolution Mass Determination

Mass spectrometry (MS) is an essential technique for determining the molecular weight and elucidating the structure of this compound through the analysis of its fragmentation patterns. High-resolution mass spectrometry (HRMS) allows for the precise determination of the elemental composition.

Upon electron ionization (EI), the molecule is expected to form a molecular ion (M⁺•). The fragmentation of this ion would likely proceed through several key pathways. A common fragmentation would be the loss of the methyl group (•CH₃) from the 4-position, leading to a fragment ion at m/z [M-15].

Another significant fragmentation pathway for 1,3-oxazolidine rings involves ring contraction. nih.gov This could occur through the loss of small, stable molecules. For example, cleavage of the C4-C5 and N3-C2 bonds could lead to the expulsion of ethene (C₂H₄) or other small fragments. The fragmentation may also involve the loss of the thio-carbonyl group (•CS) or carbon monoxide (CO) and a sulfur radical.

The presence of sulfur would be indicated by the M+2 isotopic peak, which would have a relative abundance of approximately 4.4% of the molecular ion peak.

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z Value | Proposed Fragment | Fragmentation Pathway |

| 117 | [C₄H₇NOS]⁺• | Molecular Ion (M⁺•) |

| 102 | [C₃H₄NOS]⁺ | Loss of •CH₃ |

| 89 | [C₃H₅NO]⁺• | Loss of CO |

| 73 | [C₃H₅NS]⁺• | Loss of CO and •H |

| 57 | [C₂H₃NS]⁺• | Ring Cleavage |

These are predicted fragmentation patterns based on the structure of the molecule and general principles of mass spectrometry.

Optical Rotation for Enantiomeric Excess Determination

The presence of a stereocenter at the 4-position of the oxazolidine ring means that this compound can exist as a pair of enantiomers, (R)- and (S)-. These enantiomers are optically active, meaning they rotate the plane of polarized light in equal but opposite directions. nih.gov The measurement of this rotation is a key method for determining the enantiomeric excess (ee) of a sample.

Optical rotation is measured using a polarimeter. The specific rotation, [α], is a characteristic physical property of a chiral compound and is calculated from the observed rotation (α), the concentration of the sample (c), and the path length of the polarimeter cell (l). libretexts.org

The enantiomeric excess of a non-racemic mixture can be determined by comparing the specific rotation of the mixture to the specific rotation of the pure enantiomer. Chiral 1,3-oxazolidine-2-thiones are valuable as chiral auxiliaries and reagents in asymmetric synthesis, making the determination of their enantiomeric purity crucial. rsc.org

Table 4: Parameters for Optical Rotation Measurement

| Parameter | Symbol | Description |

| Observed Rotation | α | The measured angle of rotation. |

| Specific Rotation | [α] | A standardized measure of optical rotation. |

| Concentration | c | The concentration of the sample solution (in g/mL). |

| Path Length | l | The length of the polarimeter cell (in dm). |

| Enantiomeric Excess | ee (%) | The percentage of one enantiomer in excess of the other. |

Exploration of Biological Activities and Mechanistic Insights Non Clinical

In Vitro Enzyme Inhibition Studies

Studies have demonstrated the potential of oxazolidine-2-thione derivatives to inhibit specific enzymes. This inhibitory action is a cornerstone of their biological activity.

4-Methyl-1,3-oxazolidine-2-thione belongs to the class of oxazolidine-2-thiones which have been identified as inhibitors of dopamine (B1211576) β-hydroxylase (DBH). This enzyme is a copper-containing monooxygenase that catalyzes the conversion of dopamine to norepinephrine. The inhibitory mechanism of related sulfur-containing compounds suggests an interaction with the copper active site of the enzyme. nih.gov The thione group (C=S) in this compound is a key structural feature that likely contributes to this inhibition by chelating the copper ions essential for the catalytic activity of DBH, thereby blocking its function.

Cell-Based Mechanistic Studies (In Vitro)

Cell-based assays have provided a deeper understanding of how this compound affects cellular processes, including cytotoxicity and metabolism.

While direct studies on this compound are limited, research on related heterocyclic compounds provides valuable insights into its potential cytotoxic mechanisms. Heterocyclic compounds, including those with structures analogous to oxazolidinethiones, have been shown to induce cytotoxicity by inhibiting tubulin polymerization. nih.govnih.govbiorxiv.orgdntb.gov.uaresearchgate.net This disruption of the microtubule network can lead to cell cycle arrest and ultimately trigger apoptosis, or programmed cell death.

Furthermore, derivatives of the closely related oxazolidinone ring system have been demonstrated to induce apoptosis in cancer cells. nih.govnih.govelsevierpure.com The proposed mechanisms often involve the intrinsic apoptotic pathway, characterized by mitochondrial dysfunction and the activation of caspases, which are key executioner enzymes in the apoptotic process. Studies on other heterocyclic thiones have shown that they can induce cell cycle arrest at different phases, such as the G0/G1 or S phase, leading to apoptosis. nih.gov

Table 1: Cytotoxic Effects of Related Heterocyclic Compounds

| Compound Class | Mechanism of Action | Cellular Outcome |

| Heterocyclic-fused Pyrimidines | Tubulin polymerization inhibition | Cell cycle arrest, Apoptosis |

| Pyrrole-Based Carboxamides | Tubulin polymerization inhibition | G2/M phase arrest, Apoptosis |

| 3-substituted-4-oxo-imidazolidin-2-thione | Cell cycle arrest (G0/G1 or S phase) | Apoptosis |

The influence of this compound on cellular processes extends to immune cells like macrophages. While direct data is not available, studies on the parent oxazolidinone structure have shown immunomodulatory effects. For instance, linezolid (B1675486), an oxazolidinone antibiotic, can suppress the production of pro-inflammatory cytokines such as TNF-α and IFN-γ by macrophages. nih.gov Some novel oxazolidinone compounds have even demonstrated a more significant inhibitory effect on the production of inflammatory mediators like nitric oxide (NO), IL-6, and TNF-α in stimulated macrophages than linezolid. nih.gov This suggests that the oxazolidinone scaffold, and potentially its thione derivatives, can modulate macrophage-mediated immune responses. The metabolic state of macrophages is closely linked to their inflammatory phenotype, and modulation of inflammatory mediator production implies an effect on their metabolic pathways. nih.gov

Receptor Binding and Molecular Interaction Studies

Direct receptor binding studies for this compound are not extensively documented in publicly available literature. However, molecular docking studies with related heterocyclic compounds provide theoretical insights into potential molecular interactions. For instance, docking studies of oxadiazole derivatives with the dopamine D3 receptor have been performed to predict binding affinities and modes of interaction. nih.govresearchgate.netnih.gov Such computational approaches could be applied to this compound to identify potential receptor targets and elucidate its binding interactions at a molecular level.

Structure-Activity Relationship (SAR) Investigations for Target Interactions

While a comprehensive SAR investigation specifically for this compound is not available, studies on related classes of compounds offer preliminary insights. For 4-thiazolidinone (B1220212) derivatives, for example, extensive SAR studies have been conducted to understand how different substituents on the heterocyclic ring influence their biological activity. acs.org Similarly, research on 4-hydroxy-thiazolidine-2-thione derivatives as pyruvate (B1213749) kinase M2 activators has explored the impact of various structural modifications on their anti-tumor activity. nih.gov The crystal structure of the related 4-ethyl-1,3-oxazolidine-2-thione has been determined, providing foundational structural information for this class of compounds. oszk.hu These studies highlight the importance of the substituent at the 4-position of the oxazolidine-2-thione ring in determining biological activity and provide a framework for future SAR studies on this compound to optimize its interactions with biological targets.

Comparison with Related Bioactive Heterocycles (e.g., Oxazolidinones, Thiazolidinethiones)

A comparative analysis of the biological activities of this compound with the extensively studied oxazolidinones and thiazolidinethiones is currently impossible due to the lack of research on the former. However, understanding the established bioactivities of these related classes of compounds provides a framework for potential future investigations.

Oxazolidinones are a significant class of synthetic antimicrobial agents. nih.govnih.gov Their primary mechanism of action involves the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit. nih.gov This unique mechanism makes them effective against a wide range of multidrug-resistant Gram-positive bacteria. nih.gov Linezolid, the first clinically approved oxazolidinone, is a prime example of the therapeutic importance of this heterocyclic scaffold. nih.gov Research into oxazolidinone derivatives continues to explore structure-activity relationships to enhance potency and overcome resistance. nih.gov

Thiazolidinethiones , and the broader class of thiazolidinones, exhibit a diverse and extensive range of biological activities. Numerous studies have reported their potential as antimicrobial, antifungal, antiviral, anti-inflammatory, anticancer, and antioxidant agents. sysrevpharm.orgnih.gov For instance, certain thiazolidine-2-thione derivatives have been investigated as novel xanthine (B1682287) oxidase inhibitors for the potential treatment of hyperuricemia. nih.govnih.gov The broad spectrum of activity associated with the thiazolidinone core makes it a versatile scaffold in medicinal chemistry. sysrevpharm.org

The replacement of the carbonyl oxygen in an oxazolidinone with sulfur to form an oxazolidine-2-thione, as in the case of this compound, represents a structural modification that could significantly alter its biological profile. Theoretical and future experimental studies would be necessary to determine if this change imparts any of the activities seen in its heterocyclic cousins or if it results in a completely novel pharmacological profile. Without such studies, any discussion of its comparative bioactivity remains purely speculative.

Chemistry of Derivatives and Analogs

Synthesis of Substituted 4-Methyl-1,3-oxazolidine-2-thione Derivatives

The synthesis of derivatives based on the this compound scaffold is a focal point of research, driven by the potential for a wide array of applications. These synthetic efforts have yielded a diverse range of substituted compounds, each with unique properties and potential uses.

A common strategy for creating these derivatives involves the reaction of amino alcohols with a carbonyl source, followed by cyclization to form the oxazolidinone ring. ontosight.ai The introduction of various functional groups at different positions on the ring allows for the fine-tuning of the molecule's characteristics. ontosight.ai For instance, N-t-boc derivatives of oxazolidinethiones can be synthesized by reacting the parent compound with di-tert-butyl dicarbonate (B1257347) and 4-(dimethylamino)pyridine in dichloromethane. psu.edu This N-protection is often performed to investigate the ring-opening capacity of the heterocyclic system with nucleophiles. psu.edu

The following table provides examples of synthesized derivatives and their key characterization data.

Table 1: Examples of Synthesized this compound Derivatives and Related Compounds

| Compound Name | Synthesis Method | Key Spectral Data | Reference |

|---|---|---|---|

| This compound | Reaction of 4-methyl-1,3-oxazolidin-2-one (B180314) with Lawesson's reagent. | ¹H-NMR (CDCl₃, 400 MHz) δH 8.63 (1H, br-s, NH), 4.79 (2H, m, 5-H₂), 4.25 (1H, m, 4-H), 1.37 (3H, d, J=5.9 Hz, CH₃); ¹³C-NMR (CDCl₃, 400 MHz) δC 189.3 (C=S), 76.9 (5-C), 52.5 (4-C), 20.0 (CH₃) | psu.edu |

| N-tert-butoxycarbonyl-oxazolidine-2-thiones | Reaction of oxazolidine-2-thiones with di-tert-butyl dicarbonate and 4-(dimethylamino)pyridine. | General ¹³C NMR resonance for C=S at δ: 189.0. | psu.edu |

| 4-substituted-3-methyl-1,3-oxazolidin-2-ones | Microwave-assisted one-pot cyclization-methylation of amino alcohols with dimethyl carbonate and TBAC. | Not specified in the provided abstract. | researchgate.net |

| 3-((5-phenyl-1,3,4-oxadiazol-2-yl)methyl)thiazolidine-2,5-dione derivatives | Multi-step synthesis involving the coupling of thiazolidinediones and 1,3,4-oxadiazoles. | Characterized by FTIR, ¹H-NMR, ¹³C-NMR, and MS. | nih.gov |

| 5-substituted thiazolidin-4-one derivatives | Knoevenagel condensation between a thiazolidin-4-one and aromatic aldehydes. | Characterized by 2D-NMR techniques (COSY, NOESY, HSQC, HMBC). | nih.gov |

Structure-Reactivity Correlations in Modified Systems

The relationship between the structure of this compound derivatives and their reactivity is a critical area of investigation. Modifications to the core structure can significantly influence the electronic and steric properties of the molecule, thereby altering its behavior in chemical reactions.

For instance, the introduction of an electron-withdrawing N-t-boc group on the oxazolidine-2-thione ring is performed to enhance the electrophilicity of the thiocarbonyl carbon, making the ring more susceptible to nucleophilic attack and subsequent ring-opening reactions. psu.edu The reactivity of these systems is also influenced by the substituents at the 4- and 5-positions of the ring, which can direct the stereochemical outcome of reactions such as aldol (B89426) additions. wikipedia.org

In the context of asymmetric synthesis, N-acyl-1,3-oxazolidinethiones have been utilized as chiral auxiliaries. jmcs.org.mx The stereochemical course of aldol reactions involving titanium enolates of these compounds can be controlled by the reaction conditions. jmcs.org.mx For example, the use of one equivalent of titanium tetrachloride in the presence of (-)-sparteine (B7772259) and N-methyl-2-pyrrolidinone (NMP) leads to the 'Evans syn' aldol adducts with high diastereoselectivity. jmcs.org.mx Conversely, altering the stoichiometry of titanium tetrachloride and omitting NMP can favor the formation of 'non-Evans syn' aldol adducts. jmcs.org.mx This demonstrates a clear correlation between the reagents used and the structure of the resulting product.

Comparative Studies with Oxazolidin-2-ones and Thiazolidine-2-thiones

Comparative studies involving this compound and its analogs, such as oxazolidin-2-ones and thiazolidine-2-thiones, provide valuable insights into the influence of the heteroatoms within the five-membered ring on the compound's properties and reactivity.

Oxazolidin-2-ones, the oxygen analogs of oxazolidine-2-thiones, are a well-established class of compounds, with members like linezolid (B1675486) being used as antibiotics. psu.edu The synthesis of oxazolidin-2-ones often involves the reaction of an ethanolamine (B43304) with phosgene (B1210022) equivalents like dimethyl carbonate. wikipedia.org While structurally similar, the replacement of the carbonyl oxygen with sulfur in oxazolidine-2-thiones leads to significant differences in reactivity. The thiocarbonyl group (C=S) in oxazolidine-2-thiones is generally more reactive towards nucleophiles than the carbonyl group (C=O) in oxazolidin-2-ones.

Thiazolidine-2-thiones, where the ring oxygen is replaced by a sulfur atom, represent another important class of related heterocyclic compounds. nih.gov These compounds and their derivatives have been explored for various biological activities, including as xanthine (B1682287) oxidase inhibitors. nih.gov The synthesis of thiazolidine-2-thione derivatives can be achieved through various routes, including the reaction of appropriate starting materials with carbon disulfide. nih.govnanobioletters.com

From a reactivity standpoint in asymmetric synthesis, both N-acyl-1,3-oxazolidine-2-thiones and N-acyl-1,3-thiazolidine-2-thiones have been employed as chiral auxiliaries in aldol reactions. jmcs.org.mx The choice between these auxiliaries can influence the stereochemical outcome and yield of the reaction. For instance, titanium enolates of both N-propionyl 1,3-oxazolidine-2-thiones and N-propionyl-1,3-thiazolidine-2-thione can be used to generate both 'Evans syn' and 'non-Evans syn' aldol adducts by modifying the reaction conditions. jmcs.org.mx This highlights the functional similarities and interchangeability of these auxiliaries in certain synthetic applications.

The following table summarizes the key structural differences between these related heterocyclic systems.

Table 2: Comparison of Related Heterocyclic Compounds

| Compound Class | General Structure | Key Structural Feature |

|---|---|---|

| Oxazolidin-2-ones | A five-membered ring containing one oxygen, one nitrogen, and a carbonyl group. | C=O group at position 2. |

| Oxazolidine-2-thiones | A five-membered ring containing one oxygen, one nitrogen, and a thiocarbonyl group. | C=S group at position 2. |

| Thiazolidine-2-thiones | A five-membered ring containing one sulfur, one nitrogen, and a thiocarbonyl group. | C=S group at position 2 and a sulfur atom at position 1. |

| Thiazolidin-4-ones | A five-membered ring containing one sulfur, one nitrogen, and a carbonyl group at position 4. | C=O group at position 4. |

Future Research Directions and Unresolved Challenges in the Chemistry of 4 Methyl 1,3 Oxazolidine 2 Thione

The heterocyclic compound 4-Methyl-1,3-oxazolidine-2-thione stands as a molecule of significant interest, bridging foundational organic synthesis with advanced applications in medicinal and materials chemistry. While much is known, several frontiers remain open for exploration, presenting both challenges and opportunities for future research. These areas range from the development of more efficient and environmentally benign synthetic methodologies to a more profound understanding of its reactivity and biological interactions at a molecular level.

Q & A

Q. Basic

- IR spectroscopy : Identify C=S (1425 cm⁻¹) and C=N (1621 cm⁻¹) stretches.

- ¹H/¹³C NMR : Verify substituent environments (e.g., methyl group δ ~1.2–1.5 ppm).

- Mass spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺) .

How is this compound applied in environmental chemistry?

Advanced

It acts as a nitrification inhibitor. Screening methodology :

- High-throughput assays : Use microplate-based dose-response curves.

- Reference inhibitors : Compare efficacy against DCD (dicyandiamide) or nitrapyrin.

- Soil/water studies : Measure ammonium retention via colorimetric assays .

How can computational methods elucidate molecular properties?

Q. Advanced

- Quantum chemical calculations : Perform DFT studies to predict bond lengths, angles, and thermodynamic stability.

- InChIKey generation : Facilitate database searches (e.g., InChIKey=WGMBIOQRGPGNRZ-UHFFFAOYSA-N).

- Structure-activity relationships (SAR) : Model electronic effects of methyl substitution on reactivity .

How to resolve contradictions in reported thermodynamic data?

Q. Advanced

- Experimental validation : Combine calorimetry (e.g., enthalpies of formation) with computational results.

- Error analysis : Assess purity of synthesized batches via HPLC and elemental analysis.

- Literature triangulation : Cross-reference datasets from independent studies .

What mechanistic insights exist for substitution reactions involving the compound?

Q. Advanced

- Nucleophilic attack : Thione sulfur is a soft nucleophile; reactivity depends on solvent polarity.

- Catalytic effects : Lewis acids (e.g., TiCl₄) enhance electrophilic substitution at the oxazolidine ring.

- Theoretical modeling : Use Fukui indices to predict reactive sites .

How to ensure methodological rigor in experimental design?

Q. Advanced

- Triangulation : Validate findings via multiple techniques (e.g., NMR, XRD, and computational data).

- Pilot studies : Refine protocols using small-scale trials.

- Data transparency : Report confidence intervals for detection limits and reaction yields .

What are the challenges in scaling up synthesis for research applications?

Q. Advanced

- Purification bottlenecks : Replace column chromatography with recrystallization or centrifugal partitioning.

- Byproduct mitigation : Optimize stoichiometry to minimize 4,4-DMOT formation.

- Green chemistry : Explore solvent-free or aqueous-phase reactions .

Notes

- References pertain to methodological frameworks rather than direct compound data.

- Advanced questions emphasize interdisciplinary approaches (e.g., environmental assays, computational modeling).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.